molecular formula C23H28FN3O2 B5555464 N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide

N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide

Cat. No. B5555464
M. Wt: 397.5 g/mol
InChI Key: ZWRWCNVJPMZWOT-UHFFFAOYSA-N
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Description

The compound “N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N’-phenylethanediamide” is a fentanyl analogue . Fentanyl analogues are a family of compounds that have been developed for legitimate medical use and have also been sold as designer drugs . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .


Molecular Structure Analysis

The molecular structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues, sometimes called fentalogs . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .

Scientific Research Applications

Novel Small Molecule Agonist Development

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a significant development in the field of motilin receptor agonists. This compound exhibits excellent activity at both the recombinant human and native rabbit motilin receptors, enhancing neuronal-mediated contractions of isolated gastric antrum tissue. Its promising pharmacokinetic profiles in rats and dogs, along with its effects in human tissue and gastrointestinal transit models, mark it as a noteworthy candidate for further development in medical research (Westaway et al., 2009).

Molecular Morphology Probing

The fluorescence of 1-phenyl-4-[(4-cyano-1-naphthyl)methylene] piperidine in α,ω-diacetylpoly(ethylene glycols) (PEGAC's) demonstrates its utility as a sensitive probe for microenvironmental changes. The fluorescence response to morphology alterations in PEGAC's, particularly with increasing molecular weight, highlights its potential as an insightful tool for studying molecular interactions and environments (Jenneskens et al., 1991).

Chemical Synthesis and Structure Analysis

The synthesis and structural analysis of compounds based on 1-phenethyl-4-hydroxy piperidinium hydrochloride, including those with 3-fluorophenyl groups, have been explored. These compounds' structures were characterized using NMR, MS, and IR techniques, and their potential anti-leukemia bioactivity was indicated through testing on K562 cells (Yang et al., 2009).

Antimycobacterial Activity

A study focused on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research underscores the potential of these compounds in addressing tuberculosis, particularly in multidrug-resistant strains (Kumar et al., 2008).

Development of Chemosensors

Research on the development of chemosensors, such as the 2-((pyridin-2-yl)methylamino)ethanol-based sensor, highlights the application in detecting and quantifying Zn2+ in living cells and water samples. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, which is reversible, making it a valuable tool for monitoring Zn2+ concentrations in various settings (Park et al., 2015).

Safety and Hazards

Fentanyl analogues are potent opioids and can be extremely dangerous if misused . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

properties

IUPAC Name

N'-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N'-methyl-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-26(23(29)22(28)25-20-10-3-2-4-11-20)16-18-8-7-14-27(17-18)15-13-19-9-5-6-12-21(19)24/h2-6,9-12,18H,7-8,13-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWCNVJPMZWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC=CC=C2F)C(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(2-Fluorophenyl)ethyl]piperidin-3-YL}methyl)-N-methyl-N'-phenylethanediamide

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